molecular formula C13H11NO B188465 10-Methylphenoxazine CAS No. 25782-99-4

10-Methylphenoxazine

Cat. No.: B188465
CAS No.: 25782-99-4
M. Wt: 197.23 g/mol
InChI Key: ICFDTWPLDBJRBV-UHFFFAOYSA-N
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Description

10-Methylphenoxazine is a heterocyclic compound derived from phenoxazine, where a methyl group substitutes the hydrogen atom at the 10-position of the phenoxazine core. This substitution significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is synthesized via alkylation reactions; for instance, reacting phenoxazine with dimethyl sulfate in the presence of sodium hydroxide yields this compound with moderate efficiency . Its structure is characterized by a planar tricyclic aromatic system, with a sulfur atom replaced by oxygen in the central ring compared to phenothiazines. This oxygen atom contributes to its distinct redox behavior and lower electron density compared to sulfur-containing analogs .

Properties

IUPAC Name

10-methylphenoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFDTWPLDBJRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356648
Record name 10-methylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25782-99-4
Record name 10-methylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

10-Methylphenoxazine belongs to a family of tricyclic heterocycles, including phenothiazines, phenoselenazines, and dihydrophenazines. Key differences arise from substituents and heteroatoms in the central ring:

Property This compound 2,3-Dinitrophenothiazine 10-Methylphenoselenazine 5,10-Diphenyl-dihydrophenazine
Central Heteroatom Oxygen Sulfur Selenium Nitrogen (reduced ring)
Dihedral Angle (°) 3–10 23 Not reported Not reported
Melting Point (°C) Not reported 139 (lit. for 10-methylphenothiazine) 139 Polymerized (N/A)
Molecular Formula C₁₃H₁₁NO C₁₃H₁₁NS C₁₃H₁₁NSe C₂₄H₂₀N₂O₂
Key Applications Redox-active materials Pharmaceuticals Catalysis High-performance polymers
  • Dihedral Angles: The dihedral angle between the two benzene rings in phenoxazines (3–10°) is smaller than in phenothiazines (23°), indicating greater planarity. This enhances π-conjugation in phenoxazines, favoring applications in conductive polymers .
  • Electron Density: The oxygen atom in phenoxazines reduces electron density compared to sulfur in phenothiazines, altering their reactivity in electrophilic substitution reactions. For example, phenothiazines undergo easier nitration due to sulfur’s electron-donating effects .

Stability and Reactivity

  • Thermal Stability: 10-Methylphenothiazine has a higher melting point (99–101°C) than phenoxazine analogs, suggesting superior thermal stability for sulfur-containing derivatives .
  • Oxidative Resistance: Phenoxazines are more resistant to oxidation than dihydrophenazines, which readily form radical cations for polymer redox activity .

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